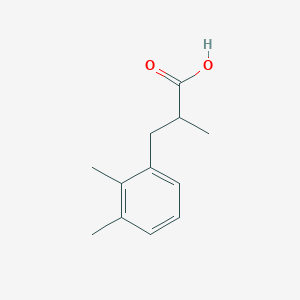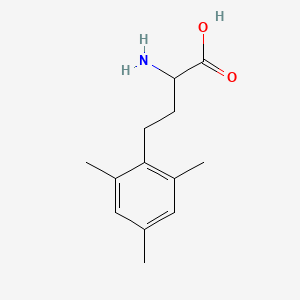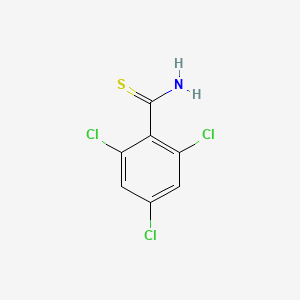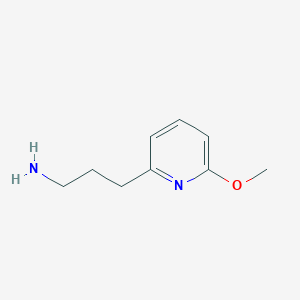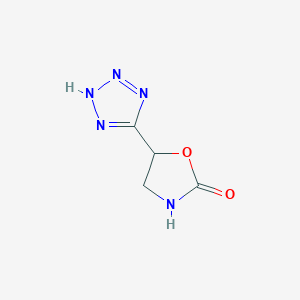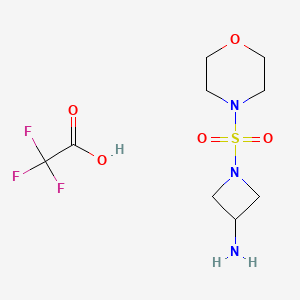
2-(2,4-Dichlorophenoxy)-3-methoxypropanoicacid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is an organic compound that belongs to the class of phenoxy herbicides. These compounds are known for their ability to mimic natural plant hormones, leading to uncontrolled growth and eventual death of the target plants. This particular compound is used primarily as a herbicide to control broadleaf weeds in various agricultural settings.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid typically involves the following steps:
Chlorination of Phenol: Phenol is chlorinated to produce 2,4-dichlorophenol.
Etherification: The 2,4-dichlorophenol is then reacted with 3-methoxypropanoic acid under basic conditions to form the desired product.
Industrial Production Methods
In an industrial setting, the production of 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid involves large-scale chlorination and etherification processes. The reaction conditions are optimized to ensure high yield and purity of the final product. Typically, the process involves:
Chlorination: Using chlorine gas in the presence of a catalyst.
Etherification: Conducted in a solvent such as toluene or xylene, with a base like sodium hydroxide to facilitate the reaction.
Análisis De Reacciones Químicas
Types of Reactions
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid undergoes several types of chemical reactions, including:
Oxidation: Can be oxidized to form various chlorinated phenolic compounds.
Reduction: Reduction reactions can lead to the formation of less chlorinated derivatives.
Substitution: Halogen atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can facilitate substitution reactions.
Major Products
Oxidation: Produces chlorinated phenols and quinones.
Reduction: Leads to the formation of less chlorinated phenols.
Aplicaciones Científicas De Investigación
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid has several applications in scientific research:
Chemistry: Used as a model compound to study the behavior of phenoxy herbicides.
Biology: Investigated for its effects on plant growth and development.
Medicine: Explored for potential therapeutic applications due to its ability to modulate plant hormone pathways.
Industry: Widely used in agriculture to control broadleaf weeds, improving crop yields and quality.
Mecanismo De Acción
The compound exerts its effects by mimicking the natural plant hormone auxin. When applied to plants, it disrupts normal growth processes by:
Activation of Auxin Receptors: Binds to auxin receptors, leading to uncontrolled cell division and growth.
Disruption of Cellular Processes: Alters the actin cytoskeleton, increases the synthesis of abscisic acid and ethylene, and generates reactive oxygen species.
Plant Death: The cumulative effect of these disruptions leads to abnormal growth, senescence, and eventual death of the plant.
Comparación Con Compuestos Similares
2-(2,4-Dichlorophenoxy)-3-methoxypropanoic acid is similar to other phenoxy herbicides such as:
2,4-Dichlorophenoxyacetic acid (2,4-D): A widely used herbicide with a similar mechanism of action.
2,4,5-Trichlorophenoxyacetic acid (2,4,5-T): Another phenoxy herbicide with additional chlorine atoms, leading to different environmental and biological properties.
Dichlorprop: A chlorophenoxy herbicide with a similar structure and function.
Uniqueness
What sets 2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid apart is its specific substitution pattern, which can lead to unique interactions with plant hormone pathways and potentially different environmental behaviors compared to other phenoxy herbicides.
Propiedades
Fórmula molecular |
C10H10Cl2O4 |
|---|---|
Peso molecular |
265.09 g/mol |
Nombre IUPAC |
2-(2,4-dichlorophenoxy)-3-methoxypropanoic acid |
InChI |
InChI=1S/C10H10Cl2O4/c1-15-5-9(10(13)14)16-8-3-2-6(11)4-7(8)12/h2-4,9H,5H2,1H3,(H,13,14) |
Clave InChI |
UMLOEDKTWXWYHA-UHFFFAOYSA-N |
SMILES canónico |
COCC(C(=O)O)OC1=C(C=C(C=C1)Cl)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![rac-(1R,5R)-6-methoxybicyclo[3.2.0]heptane-3-carbaldehyde](/img/structure/B13605342.png)


![3-Bromo-2-methylimidazo[1,2-a]pyridin-6-amine dihydrochloride](/img/structure/B13605363.png)

![1-[4-({3-[2-(Tert-butoxy)-2-oxoethoxy]-1-methyl-2-oxo-1,2-dihydroquinolin-6-yl}amino)-5-chloropyrimidin-2-yl]piperidine-4-carboxylicacid](/img/structure/B13605370.png)
![7-(Methoxycarbonyl)-2,7-diazaspiro[3.5]nonane-1-carboxylicacid,trifluoroaceticacid](/img/structure/B13605372.png)
